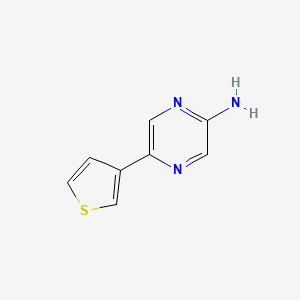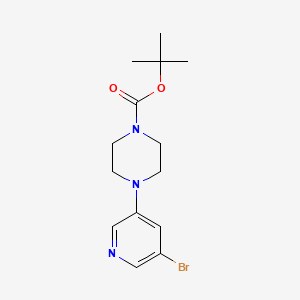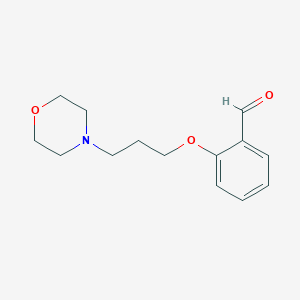
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde
Übersicht
Beschreibung
2-(3-Morpholin-4-yl-propoxy)-benzaldehyde (2M4P) is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It is also used in the production of various dyes and pigments. 2M4P is a low-toxicity compound, which makes it an attractive option for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Compounds
Research demonstrates the utility of morpholine derivatives in synthesizing complex organic compounds. For instance, Kurskova et al. (2021) explored the synthesis and aminomethylation of dihydropyridine derivatives using morpholine, highlighting the potential of these compounds in organic synthesis and their predictive biological activity through in silico analysis (Kurskova et al., 2021). Similarly, Langdon et al. (2014) discussed the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions facilitated by morpholine-derived catalysts, showcasing the importance of the fused ring in triazolium salts for achieving high yields in reactions between aliphatic and aromatic aldehydes (Langdon et al., 2014).
Medicinal Chemistry Applications
Morpholine derivatives have been studied for their potential in medicinal chemistry, particularly as glucosidase inhibitors with antioxidant activity. Özil et al. (2018) synthesized benzimidazoles containing a morpholine skeleton at the C-6 position, demonstrating significant in vitro antioxidant activities and promising α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018). Jarrahpour et al. (2015) prepared Schiff bases of morpholine and evaluated their antimalarial and antiproliferative activities, identifying compounds with moderate to excellent activity against P. falciparum and U937 leukemia-derived cell line (Jarrahpour et al., 2015).
Material Science and Catalysis
In material science, morpholine derivatives have been investigated for their structural and physicochemical properties. For example, Priyanka et al. (2016) conducted combined experimental and theoretical studies on chromen-2-one derivatives, elucidating their molecular structure through spectroscopic and computational methods (Priyanka, Srivastava, & Katiyar, 2016). This research underlines the potential of morpholine derivatives in developing materials with specific electronic and optical properties.
Eigenschaften
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGADLKNLKXJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549710 | |
| Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde | |
CAS RN |
72108-02-2 | |
| Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

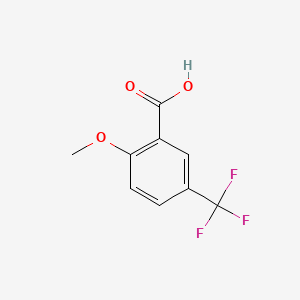
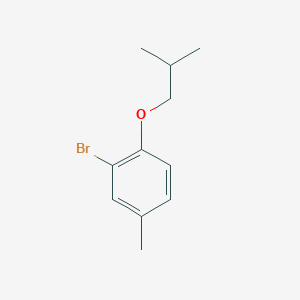
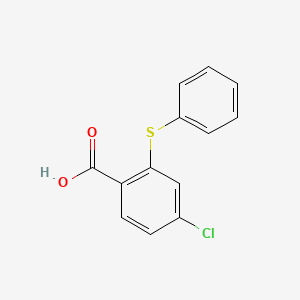
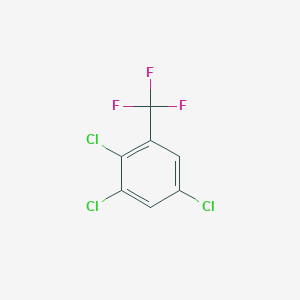
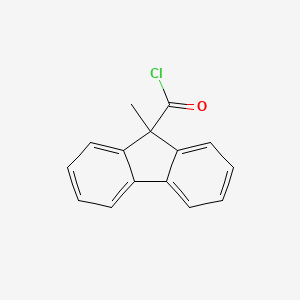
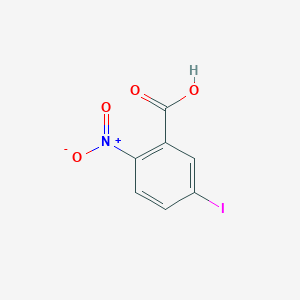
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
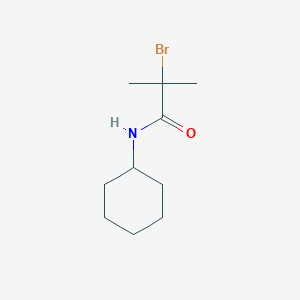
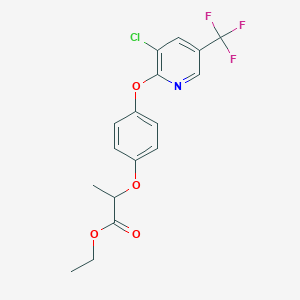
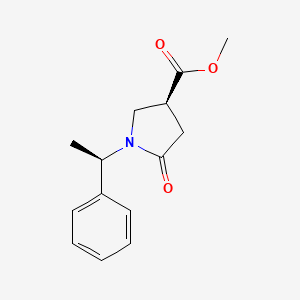
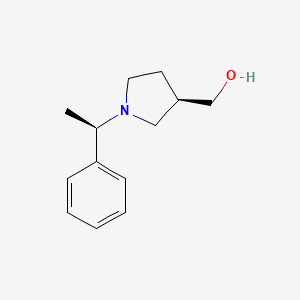
![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
